molecular formula C12H11BrN2O B2725715 2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde CAS No. 1994710-16-5

2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde

Cat. No.: B2725715
CAS No.: 1994710-16-5
M. Wt: 279.137
InChI Key: YSXFLEUHEIWIIE-UHFFFAOYSA-N
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Description

2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a bromine atom and a 3,5-dimethylpyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like DMF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted benzaldehydes.

    Oxidation Products: 2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzoic acid.

    Reduction Products: 2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzyl alcohol.

Scientific Research Applications

2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzoic acid
  • 2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzyl alcohol
  • 3,5-Dimethylpyrazole

Uniqueness

2-Bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a 3,5-dimethylpyrazol-1-yl group on the benzaldehyde core

Properties

IUPAC Name

2-bromo-6-(3,5-dimethylpyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O/c1-8-6-9(2)15(14-8)12-5-3-4-11(13)10(12)7-16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSXFLEUHEIWIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C(=CC=C2)Br)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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